molecular formula C13H17NO2 B14251125 (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid CAS No. 420124-09-0

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid

Cat. No.: B14251125
CAS No.: 420124-09-0
M. Wt: 219.28 g/mol
InChI Key: FJMJOYQGUPTRDF-NEPJUHHUSA-N
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Description

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentane ring substituted with a benzylamino group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving suitable precursors.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine as the nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid: Another chiral compound with a cyclopentane ring and amino group.

    Cyclopentane-1-carboxylic acid: Lacks the benzylamino group, making it less versatile in certain applications.

Uniqueness

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it valuable in the synthesis of chiral molecules and in studies involving stereoselective processes.

Properties

CAS No.

420124-09-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16)/t11-,12+/m1/s1

InChI Key

FJMJOYQGUPTRDF-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)NCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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